6-Benzoylbenzothiazolin-2-one

Analgesia Antinociception In Vivo Pharmacology

Researchers often face supply inconsistency for key heterocyclic scaffolds. 6-Benzoylbenzothiazolin-2-one is a critical benzothiazolinone intermediate with a validated pharmacological profile. Sourcing this specific 6-benzoyl derivative ensures experimental reproducibility, as its dual COX/opioid mechanism and PPAR tolerance are not replicated by generic analogs. - Enables synthesis of dual-mechanism analgesics with in vivo efficacy superior to aspirin. - Preferred scaffold for PPARγ modulators with a favorable HDL-C/Total Cholesterol ratio without fenofibrate-like hepatomegaly. - Essential precursor for anti-HCMV/VZV agents active against ganciclovir-resistant strains. Guaranteed high purity and reliable global supply for lead optimization programs.

Molecular Formula C14H9NO2S
Molecular Weight 255.29 g/mol
CAS No. 133044-31-2
Cat. No. B165463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzoylbenzothiazolin-2-one
CAS133044-31-2
Synonyms6-benzoyl-2-benzothiazolinone
6-benzoylbenzothiazolin-2-one
Molecular FormulaC14H9NO2S
Molecular Weight255.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)S3
InChIInChI=1S/C14H9NO2S/c16-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)18-14(17)15-11/h1-8H,(H,15,17)
InChIKeyLVYHRYBZGHHJEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzoylbenzothiazolin-2-one: Procurement & Properties


6-Benzoylbenzothiazolin-2-one (6-BBO), also known as 6-benzoyl-2(3H)-benzothiazolone, is a benzothiazolinone derivative with the molecular formula C₁₄H₉NO₂S and a molecular weight of 255.29 g/mol . It is a key scaffold in medicinal chemistry, historically used as an intermediate in the synthesis of various bioactive compounds, including analgesics, anti-inflammatories, and lipid-lowering agents . The compound is characterized by a benzothiazolin-2-one core substituted with a benzoyl group at the 6-position. Its value for procurement lies in its established role as a versatile synthetic building block, with a defined chemical structure, reliable synthetic routes, and a documented history of derivatization into biologically active molecules.

Medicinal chemistry scaffold for tool compound synthesis
6-Benzoyl substitution enables targeted derivatization
Documented synthetic methods and derivatization pathways

Why 6-Benzoylbenzothiazolin-2-one Is Irreplaceable


Generic substitution with a structurally similar benzothiazolinone or 6-acyl derivative is not scientifically valid due to the specific pharmacological profile conferred by the 6-benzoyl group. This precise substitution is critical for the unique mechanism of action observed in several biological systems . For instance, while many 6-substituted-2(3H)-benzothiazolones possess analgesic properties, 6-benzoyl-2(3H)-benzothiazolone demonstrates a unique dual peripheral mechanism involving both cyclooxygenase (COX) inhibition and the release of an opioid peptide, a combination not replicated by all close analogs . Similarly, in the context of PPAR agonist design, the 6-benzoyl-benzothiazol-2-one scaffold was identified as the most tolerant heterocycle among a series of nitrogen-containing cores for further optimization, a property directly linked to its specific structure . Substituting this compound with a different 6-acyl or heterocyclic variant can therefore lead to a complete loss of the desired biological activity or mechanistic profile.

6-Benzoyl group specificity
Close 6-acyl analogs may not reproduce the reported dual peripheral mechanism involving COX inhibition and opioid peptide release.
Heterocycle tolerance
PPAR agonist activity is scaffold-dependent; alternative heterocycles or substitutions may alter target-engagement profile.

6-Benzoylbenzothiazolin-2-one: Evidence of Differentiation


Analgesic Efficacy vs. Aspirin and Glafenine

In a direct head-to-head comparative study of analgesic 6-substituted-2(3H)-benzothiazolones, 6-benzoyl-2(3H)-benzothiazolone (4a) was identified as the most active compound in the series . In multiple in vivo pain models (acetic acid writhing, Koster, carrageenan, and PGE2 hyperalgesia), its antinociceptive activity was found to be superior to acetylsalicylic acid (aspirin) and equivalent to glafenine .

Analgesic Activity
Head-to-head
Superior to acetylsalicylic acid; equivalent to glafenine in multiple in vivo pain models (acetic acid writhing, Koster, carrageenan, PGE2 hyperalgesia).
Reported higher antinociceptive response vs aspirin; comparable to glafenine.
Endpoint context: in vivo rodent pain models.
Analgesia Antinociception In Vivo Pharmacology

Lipid-Lowering Efficacy and Hepatic Safety vs. Fenofibrate

A comparative study evaluated the lipid-lowering properties of 6-benzoyl-2(3H)-benzothiazolone against the standard drug fenofibrate in a hyperlipidemic animal model . The compound compared favorably with fenofibrate in terms of improving the HDL-C/Total Cholesterol ratio. Crucially, it did not induce the liver hepatomegaly associated with fenofibrate treatment .

Lipid Profile & Hepatic Endpoint
Head-to-head
Favorable HDL-C/Total Cholesterol ratio; absence of liver hepatomegaly compared to fenofibrate-induced hepatomegaly in hyperlipidemic rat model.
Reported lipid-modulating response without hepatomegaly endpoint, distinct from fenofibrate.
Hyperlipidemic animal model context.
Lipid Metabolism Dyslipidemia Cardiometabolic

Antiviral Selectivity Against Drug-Resistant HCMV and VZV

A series of 6-benzoylbenzothiazolin-2-one derivatives were evaluated for antiviral activity. The most active compounds displayed selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) with a Selectivity Index (CC50/IC50) ranging from 10 to 20, while remaining inactive against HSV-1, HSV-2, HIV, and other DNA/RNA viruses . Notably, these derivatives proved active against clinical HCMV isolates resistant to ganciclovir (GCV) .

Antiviral Selectivity
Class-level
Selectivity Index (CC50/IC50) 10–20 against HCMV and VZV; active against ganciclovir-resistant HCMV.
Supports antiviral screening for drug-resistant herpesvirus research.
In vitro cell culture assays.
Antiviral Herpesviruses Drug Resistance

Optimal Heterocyclic Scaffold for PPAR Agonists

In a medicinal chemistry program designing dual PPARα/γ agonists, a series of nitrogen heterocycles containing α-ethoxyphenylpropionic acid were evaluated . The 6-benzoyl-benzothiazol-2-one scaffold was identified as the most tolerant of the tested heterocycles . Further optimization of this specific scaffold led to compound 44b, a potent full PPARγ agonist and weak partial PPARα agonist .

PPAR Scaffold Tolerance
Head-to-head
Most tolerant heterocycle among tested nitrogen cores; enabled optimization to potent PPARγ agonist.
Reported scaffold tolerance supports PPAR-targeted library synthesis.
SAR study and in vitro transactivation assays.
PPAR Agonist Diabetes Metabolic Disease

Catalyst Impact on Synthesis Yield

Research on the acylation of benzothiazolin-2-ones with aromatic acid chlorides shows that the yield of 6-aroylbenzothiazolin-2-ones, including the target compound, is highly dependent on catalyst choice . A study established a series for the relative activity of catalysts, including ZnCl2 and AlCl3, demonstrating that the degree of acidity of the catalyst directly impacts the efficiency of the reaction .

Synthesis Catalyst Impact
Supporting evidence
Yield depends on catalyst choice; ZnCl2 and AlCl3 show differing catalytic activity in acylation of benzothiazolin-2-ones.
Catalyst selection is critical for optimizing synthetic yield.
Friedel-Crafts acylation conditions.
Synthetic Chemistry Process Optimization Catalysis

6-Benzoylbenzothiazolin-2-one: Scientific & Industrial Applications


Lead Scaffold for Next-Generation Analgesics

Procurement of 6-benzoylbenzothiazolin-2-one is most valuable for medicinal chemistry teams focused on developing novel analgesics with a dual peripheral mechanism (COX inhibition and opioid peptide release). Its in vivo activity, established as superior to aspirin and equivalent to glafenine , provides a validated starting point for lead optimization campaigns aiming to improve potency and safety over existing NSAIDs.

Development of Safer Lipid-Lowering Agents

For researchers targeting dyslipidemia, this compound offers a compelling advantage as a scaffold for developing lipid-modulating agents with a potentially improved safety profile. Evidence shows its favorable effect on the HDL-C/Total Cholesterol ratio without the hepatic side effects (hepatomegaly) seen with fenofibrate . This positions 6-BBO as a key intermediate for synthesizing and evaluating novel anti-hyperlipidemic candidates.

Synthesis of Selective Anti-HCMV/VZV Therapeutics

This compound is an essential precursor for synthesizing derivatives with selective activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), including ganciclovir-resistant strains . Research groups focused on antiviral drug discovery can utilize 6-BBO to create and test novel compounds targeting herpesvirus infections, a high-priority area given the limitations of current therapies.

Optimization of Selective PPARγ Modulators (SPPARγMs)

As the most tolerant heterocycle among a series of nitrogen cores for PPAR agonist design , 6-benzoylbenzothiazolin-2-one is the optimal building block for creating novel PPARγ modulators. It is ideal for research aimed at treating type 2 diabetes and metabolic syndrome, particularly for programs seeking to develop SPPARγMs that retain insulin-sensitizing efficacy while minimizing side effects like weight gain and fluid retention .

Application
Selection Property
Validation Focus
Analgesic mechanism research
Reported dual-mechanism profile (COX/opioid)
In vivo antinociception endpoint context
Lipid metabolism research
Favorable lipid profile without hepatomegaly in model
HDL-C/Total Cholesterol ratio endpoint context
Anti-herpesvirus research
Selective anti-HCMV/VZV activity, including drug-resistant strains
Selectivity index and resistance profile endpoints
PPARγ modulator research
Most tolerant heterocycle for PPAR agonist design
PPAR transactivation assay context
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